Phenyltrope

Descripción general

Descripción

Phenyltrope is a member of the phenyltropane family, which are chemical compounds derived from the structural modification of cocaine. These compounds are characterized by the attachment of a phenyl group directly to the tropane skeleton, lacking the ester functionality present in cocaine . This compound and its analogs have been extensively studied for their potential therapeutic applications, particularly in the treatment of addiction and neurological disorders .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Phenyltrope can be synthesized through various synthetic routes. One common method involves the modification of the tropane skeleton by introducing a phenyl group. This can be achieved through a series of chemical reactions, including alkylation and reduction processes . The reaction conditions typically involve the use of strong bases and reducing agents to facilitate the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes multiple purification steps, such as recrystallization and chromatography, to isolate the final product. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in sufficient quantities for research and therapeutic use .

Análisis De Reacciones Químicas

Types of Reactions

Phenyltrope undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert this compound into its corresponding alcohols or amines.

Substitution: Substitution reactions involve the replacement of functional groups on the phenyl or tropane moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, with temperature, solvent, and reaction time being critical factors .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as ketones, alcohols, amines, and substituted phenyl compounds. These derivatives have distinct chemical and biological properties, making them valuable for further research and development .

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

Phenyltrope is a sympathomimetic amine that primarily acts as an alpha-1 adrenergic agonist. Its mechanism involves binding to alpha-1 receptors, leading to vasoconstriction and increased vascular resistance. This property makes it particularly useful in medical scenarios where rapid increases in blood pressure are necessary, such as during anesthesia or in cases of hypotension due to shock .

Ophthalmology

This compound is commonly used in ophthalmic formulations due to its ability to induce mydriasis (pupil dilation). It is often combined with tropicamide to enhance the effectiveness of pupil dilation for diagnostic procedures and surgeries. Studies have shown that the combination of tropicamide with this compound results in significant pupil dilation compared to tropicamide alone .

Case Study: Efficacy of this compound in Mydriasis

A study comparing the efficacy of a single dose of 10% this compound with 1% tropicamide demonstrated that the combination resulted in a more pronounced and quicker dilation effect, making it advantageous for ophthalmic examinations .

| Agent | Pupil Size Increase | Time to Peak Effect |

|---|---|---|

| Tropicamide | Moderate | 25-30 minutes |

| This compound | Significant | 15-60 minutes |

| Combination | Highest | 15-30 minutes |

Vasopressor Use

This compound is utilized as a vasopressor in critical care settings. It is effective in managing hypotension during surgical procedures, especially when induced by anesthetic agents. The rapid onset of action and predictable dose-response relationship make it a preferred choice for anesthesiologists .

Clinical Application Example: Anesthesia Management

In patients experiencing hypotension during surgery, this compound can be administered intravenously to quickly restore mean arterial pressure without significantly affecting cardiac output .

Nasal Decongestant

Though this compound has been marketed as an over-the-counter nasal decongestant, recent evaluations by the FDA have raised concerns about its efficacy when taken orally. Studies indicate that oral formulations do not perform better than placebo for relieving nasal congestion . However, intranasal formulations may still be effective due to direct application to mucosal tissues.

Pharmacokinetics

This compound exhibits variable pharmacokinetics depending on the route of administration. Intravenous administration leads to rapid systemic absorption and action, while topical applications (such as eye drops) provide localized effects with minimal systemic absorption.

| Route of Administration | Onset of Action | Duration |

|---|---|---|

| Intravenous | Immediate | Short |

| Topical (Ophthalmic) | 15-60 minutes | Moderate |

| Intranasal | Variable | Moderate |

Safety Profile and Adverse Effects

While this compound is generally well-tolerated, it can cause adverse effects such as hypertension, reflex bradycardia, and localized irritation at the site of application. Monitoring is essential during its use, especially in patients with pre-existing cardiovascular conditions .

Mecanismo De Acción

Phenyltrope exerts its effects primarily by interacting with neurotransmitter transporters in the brain. It acts as a dopamine reuptake inhibitor, increasing the levels of dopamine in the synaptic cleft and enhancing dopaminergic signaling. This mechanism is similar to that of cocaine but with reduced cardiotoxicity due to the absence of the ester functionality . The molecular targets of this compound include the dopamine transporter, serotonin transporter, and norepinephrine transporter .

Comparación Con Compuestos Similares

Phenyltrope is compared with other similar compounds, such as:

Cocaine: Both share a similar mechanism of action, but this compound lacks the ester functionality, reducing its cardiotoxic effects.

Benztropine: Unlike this compound, benztropine is considered an atypical dopamine reuptake inhibitor and stabilizes a different conformational state of the dopamine transporter.

RTI-29: Another phenyltropane derivative used as a smoking cessation aid.

This compound’s uniqueness lies in its structural modification, which retains the stimulant effects of cocaine while minimizing its adverse effects. This makes it a valuable compound for therapeutic applications and scientific research .

Actividad Biológica

Phenyltrope is a pharmaceutical compound that combines two active ingredients: phenylephrine and tropicamide. It is primarily used in ophthalmology as a cycloplegic and mydriatic agent. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, clinical applications, and relevant case studies.

This compound consists of:

- Phenylephrine : An alpha-1 adrenergic agonist that induces mydriasis (pupil dilation) by contracting the dilator muscle of the iris.

- Tropicamide : An anticholinergic agent that causes cycloplegia (paralysis of the ciliary muscle), leading to a temporary loss of accommodation.

The combination of these two agents allows for effective pupil dilation for diagnostic procedures while minimizing discomfort during eye examinations. The pharmacodynamics involve the blockade of muscarinic receptors by tropicamide, which prevents accommodation, while phenylephrine enhances pupil size through adrenergic stimulation .

Pharmacological Effects

This compound exhibits several notable biological activities:

- Cycloplegic Effect : A study showed that this compound induced a deeper cycloplegia compared to tropicamide alone, with significant effects noted within 20 minutes of administration. The maximum effect was observed at 20 minutes, with recovery occurring more rapidly than with tropicamide alone .

- Mydriatic Effect : Mydriasis was achieved effectively, making it suitable for various ophthalmic procedures. The onset of mydriasis occurs within 10–15 minutes post-administration, with optimal effects lasting several hours .

Clinical Applications

This compound is primarily utilized in ophthalmology for:

- Diagnostic Procedures : It facilitates examinations such as fundus photography and retinal assessments by ensuring adequate pupil dilation.

- Surgical Preparations : It is used before surgical interventions to provide optimal visibility and access to ocular structures.

Case Studies and Research Findings

A review of literature highlights several case studies and research findings related to the efficacy and safety profile of this compound:

Safety and Side Effects

While this compound is generally well-tolerated, potential side effects may include:

- Increased Intraocular Pressure : Both phenylephrine and tropicamide can elevate intraocular pressure, which may be a concern in patients with glaucoma.

- Systemic Effects : Due to its adrenergic activity, phenylephrine may cause systemic side effects such as hypertension or reflex bradycardia in sensitive individuals .

Propiedades

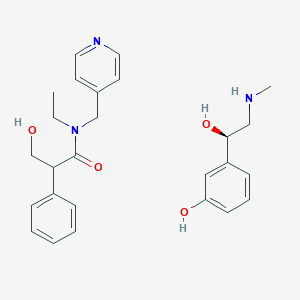

IUPAC Name |

N-ethyl-3-hydroxy-2-phenyl-N-(pyridin-4-ylmethyl)propanamide;3-[(1R)-1-hydroxy-2-(methylamino)ethyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2.C9H13NO2/c1-2-19(12-14-8-10-18-11-9-14)17(21)16(13-20)15-6-4-3-5-7-15;1-10-6-9(12)7-3-2-4-8(11)5-7/h3-11,16,20H,2,12-13H2,1H3;2-5,9-12H,6H2,1H3/t;9-/m.0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHIWPLXFWGZVOP-NPULLEENSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=NC=C1)C(=O)C(CO)C2=CC=CC=C2.CNCC(C1=CC(=CC=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC1=CC=NC=C1)C(=O)C(CO)C2=CC=CC=C2.CNC[C@@H](C1=CC(=CC=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H33N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60923564 | |

| Record name | N-Ethyl-3-hydroxy-2-phenyl-N-[(pyridin-4-yl)methyl]propanamide--3-[1-hydroxy-2-(methylamino)ethyl]phenol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60923564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

451.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120806-32-8 | |

| Record name | Phenylephrine mixture with tropicamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120806328 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Ethyl-3-hydroxy-2-phenyl-N-[(pyridin-4-yl)methyl]propanamide--3-[1-hydroxy-2-(methylamino)ethyl]phenol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60923564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.